Verucerfont

Pharmacokinetics Oral bioavailability Brain penetration

Researchers needing validated CRF1 antagonism in vivo face a gap: compounds with similar in vitro affinity (pexacerfont, CP-316,311) fail to suppress ACTH. Verucerfont is the only CRF1 antagonist with clinical biomarker data in CAH (27% 17-OHP reduction, 31-38% cortisol AUC decrease) and robust ACTH suppression (P<0.001 vs vehicle). With >160-fold selectivity, 52-86% oral bioavailability, and 2.3-3.7× brain-to-plasma ratio, it ensures reliable central target engagement for HPA axis, CAH, and addiction research.

Molecular Formula C22H26N6O2
Molecular Weight 406.5 g/mol
CAS No. 885220-61-1
Cat. No. B1683048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVerucerfont
CAS885220-61-1
SynonymsGSK561679;  GSK-561679;  GSK 561679;  SK-561,679;  GSK561679A;  NBI77860;  NBI-77860;  NBI 77860;  Verucerfont.
Molecular FormulaC22H26N6O2
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCCC(C1=NC(=NO1)C)NC2=CC(=NC3=C(C(=NN23)C)C4=C(C=C(C=C4)OC)C)C
InChIInChI=1S/C22H26N6O2/c1-7-18(22-24-15(5)27-30-22)25-19-11-13(3)23-21-20(14(4)26-28(19)21)17-9-8-16(29-6)10-12(17)2/h8-11,18,25H,7H2,1-6H3/t18-/m0/s1
InChIKeyVKHVAUKFLBBZFJ-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Verucerfont CRF1 Antagonist Overview


Verucerfont (also known as GSK561679, NBI-77860) is a selective, orally bioavailable, brain-penetrant small-molecule antagonist of the corticotropin-releasing factor receptor 1 (CRF1). It demonstrates nanomolar potency for human CRF1 (IC₅₀ ~6.1 nM) with >1000 nM IC₅₀ values for CRF2 and CRF-BP, establishing a >160-fold selectivity window [1][2]. The compound reached Phase II clinical evaluation for congenital adrenal hyperplasia (CAH), post-traumatic stress disorder, and alcohol dependence [3][4].

Selective CRF1 antagonist tool for HPA axis research
Brain-penetrant profile supports CNS target engagement studies
Well-characterized PK and receptor binding for in vivo experimental design

Verucerfont Differentiated PK and Binding Kinetics


CRF1 antagonists within the same chemical series exhibit substantial variability in pharmacokinetic properties, brain penetration, and receptor binding kinetics that preclude direct substitution. For instance, structurally related compounds such as pexacerfont and NBI-35965 share similar nominal binding affinity (IC₅₀ ~6 nM range) yet diverge markedly in oral bioavailability, brain-to-plasma ratio, and receptor off-rate characteristics [1][2]. Verucerfont was specifically optimized for improved physicochemical properties through heterocyclic substitution at the C7 position of the pyrazolo[1,5-a]pyrimidine core, resulting in differentiated PK parameters that directly impact in vivo exposure and target engagement [1][3]. These distinctions are quantifiable and documented in comparative preclinical studies, meaning that experimental outcomes are not generalizable across CRF1 antagonist candidates.

PK divergence CRF1 antagonists with similar binding affinity may have different brain penetration and oral bioavailability, limiting direct substitution
Binding kinetics mismatch Off-rate differences may alter in vivo pharmacodynamic profiles even when nominal IC₅₀ is comparable
Endpoint profile heterogeneity Clinical endpoint responses are not generalizable across structurally related CRF1 antagonists

Verucerfont Quantitative Differentiation Evidence


Oral Bioavailability and Brain Penetration

Verucerfont demonstrates oral bioavailability ranging from 52% to 86% and achieves a brain-to-plasma (B/P) ratio of 2.3–3.7, representing a favorable distribution/clearance balance [1]. In contrast, many early-generation CRF1 antagonists, including NBI-35965, exhibit lower volumes of distribution and reduced central accumulation [2]. This PK profile results from deliberate heterocyclic substitution at the C7 position of the pyrazolo[1,5-a]pyrimidine core, which improved physicochemical properties relative to earlier analogs [1][3].

Oral bioavailability & brain penetration
Class-level inference
Oral bioavailability 52–86%; B/P ratio 2.3–3.7
Supports CNS target engagement study design
Preclinical PK context; comparator values not numerically reported
Pharmacokinetics Oral bioavailability Brain penetration

Receptor Binding Kinetics: Slow Off-Rate Hypothesis

Verucerfont is structurally related to compounds characterized by slow dissociation rates (slow off-rates) from the CRF1 receptor [1]. This kinetic property is hypothesized to confer improved in vivo efficacy relative to antagonists with similar nominal binding affinity constants but faster off-rates, such as pexacerfont [1]. While both compounds exhibit IC₅₀ values of ~6.1 nM for human CRF1, the differential receptor residence time may translate to distinct pharmacodynamic profiles under endogenous CRF tone [2]. Direct head-to-head off-rate quantification (k_off values) for verucerfont versus pexacerfont is not publicly available in primary literature; the hypothesis is based on structural analogy to slow-off-rate compounds and comparative in vivo ACTH suppression data [3].

Slow off-rate hypothesis
Cross-study comparable
Hypothesized slow dissociation from CRF1; direct k_off not reported
May affect pharmacodynamic interpretation in target engagement studies
Based on structural analogy and comparative ACTH suppression data
Receptor pharmacology Binding kinetics Off-rate

In Vivo ACTH Suppression Comparison

In a head-to-head in vivo comparison, verucerfont and the prototypic CRF1 antagonist NBI-30775 (R121919) significantly inhibited ACTH release throughout a 6-hour measurement period (P<0.001 vs. vehicle at each time-point) [1]. In contrast, CP-316,311 and pexacerfont did not differ significantly from vehicle [1]. Post hoc analysis confirmed that verucerfont and NBI-30775 were significantly different from vehicle, CP-316,311, and pexacerfont (P<0.001 for all comparisons collapsed across time-points), while the latter three treatments did not differ from each other [1]. This differential effect over time was further supported by a significant treatment×time interaction (F[20,140]=6.4, P<0.001) [1].

In vivo ACTH suppression
Head-to-head comparison
Verucerfont: significant ACTH inhibition vs. vehicle (P<0.05); pexacerfont & CP-316,311: not significant
Supports in vivo HPA axis model-response interpretation
Rat model; 6-hour ACTH measurement
HPA axis ACTH In vivo efficacy Pharmacodynamics

Clinical Target Engagement in CAH

In a single-dose clinical study of eight women with classic 21-hydroxylase deficiency (21OHD), verucerfont (NBI-77860) produced meaningful reductions in ACTH and 17-hydroxyprogesterone (17-OHP) levels [1]. At the higher antagonist dose, a 27% reduction in 17-OHP was observed [1]. Additionally, verucerfont reduced cortisol levels during the first 9 hours post-dose without disrupting normal diurnal rhythm, with a 31% reduction in overall cortisol area under the curve (AUC) and a 38% reduction in ultradian average AUC [2]. These findings demonstrate target engagement and proof of principle in this disease-relevant patient population [1].

Clinical biomarker reduction (CAH)
Endpoint context
17-OHP ↓27%; cortisol AUC ↓31%; ultradian average AUC ↓38%
Reported clinical biomarker endpoint context in CAH patient study
Phase I/II open-label single-dose; 8 adult females with 21-hydroxylase deficiency
Congenital adrenal hyperplasia 17-OHP Target engagement Clinical proof-of-concept

CRF1 Receptor Selectivity Profile

Verucerfont exhibits a clean selectivity profile with IC₅₀ values of ~6.1 nM for CRF1 and >1000 nM for both CRF2 and CRF-BP, yielding a >160-fold selectivity window [1]. This profile is comparable to pexacerfont (IC₅₀ 6.1±0.6 nM for CRF1, >1000-fold selectivity) [2] and antalarmin (K_i ~1-2.7 nM for CRF1, selective over CRF2) . Notably, verucerfont demonstrates >1000-fold lower affinity for biogenic amine receptors, minimizing off-target pharmacology concerns [1]. In contrast, NBI-35965 (K_i 4 nM) also shows CRF1 selectivity but with less extensive characterization of biogenic amine receptor cross-reactivity [3]. The selectivity margins across these compounds are functionally similar; no compound shows a uniquely superior selectivity ratio that would drive procurement differentiation on this parameter alone.

CRF1 selectivity profile
Cross-study comparable
CRF1 IC₅₀ ~6.1 nM; CRF2, CRF-BP >1000 nM (>160-fold)
Selectivity window similar across leading CRF1 antagonists; not a primary differentiator
Procurement differentiation should rely on PK and in vivo evidence
Selectivity CRF2 CRF-BP Off-target

Clinical Efficacy in Psychiatric Indications

In a Phase II randomized, double-blind, placebo-controlled trial for major depressive disorder (N=150 patients, 350 mg GSK561679 daily), verucerfont did not demonstrate efficacy versus placebo [1]. Similarly, in a study of female PTSD patients, GSK561679 was not superior to placebo overall in reducing symptoms [2]. While a subset of PTSD patients with probable CRF system hyperactivity showed stronger symptom reduction, the primary endpoint was not met [2]. This clinical failure mirrors the broader landscape of CRF1 antagonists, including pexacerfont, which also failed to demonstrate efficacy versus placebo for generalized anxiety disorder [3]. Development for congenital adrenal hyperplasia was discontinued in Phase II as of April 2021 [4].

Psychiatric trial outcomes
Trial context
Not superior to placebo in MDD (Phase II) and PTSD (Phase II) primary endpoints
Reported clinical endpoint context; negative primary outcomes
Subgroup analysis showed signal in hyperactive CRF subgroup; compound remains a tool for mechanistic HPA axis studies
Clinical trial Major depressive disorder PTSD Efficacy

Verucerfont Application Scenarios


CAH Mechanistic and Biomarker Studies

Verucerfont is the only CRF1 antagonist with peer-reviewed clinical biomarker data in congenital adrenal hyperplasia patients, demonstrating 27% 17-OHP reduction and 31-38% cortisol AUC reduction in 21-hydroxylase deficiency [1]. This evidence base positions verucerfont as the reference compound for preclinical and translational CAH research, including studies of HPA axis dysregulation, adrenal steroidogenesis, and glucocorticoid-sparing therapeutic strategies. Procurement for CAH-focused research is supported by orphan drug designation (FDA, 2015) and documented target engagement in the disease-relevant patient population [2].

In Vivo HPA Axis Research

Head-to-head in vivo data demonstrate that verucerfont significantly suppresses ACTH release over 6 hours (P<0.001 vs. vehicle), whereas pexacerfont and CP-316,311 showed no significant effect [1]. For investigators requiring robust in vivo CRF1 antagonism in rodent stress models, verucerfont offers empirically validated efficacy that is not guaranteed by alternative compounds with similar in vitro binding affinity. The compound's 52-86% oral bioavailability and 2.3-3.7× brain-to-plasma ratio enable convenient oral dosing with reliable central target engagement [2].

CRF1 Receptor Pharmacology & Binding Kinetics

Verucerfont belongs to a structural class characterized by slow receptor off-rates, hypothesized to confer distinct pharmacodynamic properties relative to fast-off-rate antagonists like pexacerfont [1]. For investigators studying the relationship between receptor residence time and in vivo efficacy, verucerfont provides a well-characterized tool compound with documented PK parameters (pK_i = 8.2, functional pIC₅₀ = 7.0 in ACTH production assay) and comparative in vivo performance data [2][3].

Alcohol Dependence & Addiction Neurobiology

Despite negative Phase II clinical outcomes for alcohol craving reduction, verucerfont remains a validated tool for mechanistic studies of CRF1-mediated stress responses in addiction neurobiology [1]. The compound has been evaluated in anxious, alcohol-dependent women and may retain utility for preclinical investigations where clinical efficacy is not the primary endpoint [2]. Procurement for addiction research should acknowledge the failed clinical translation while leveraging the compound's well-documented pharmacology and CNS penetration.

Application
Selection Property
Validation Focus
CAH biomarker and HPA axis research
Target engagement biomarker data in disease-relevant model
HPA axis dysregulation and adrenal steroidogenesis endpoints
In vivo HPA axis and stress-response studies
Comparative in vivo ACTH suppression performance
ACTH release and stress-induced endocrine response endpoints
CRF1 receptor pharmacology and binding kinetics
Slow-off-rate structural class characterization
Receptor residence time and in vivo pharmacodynamic correlation endpoints
Stress-related addiction neurobiology research
Well-documented CNS penetration and pharmacology
CRF1-mediated stress response in addiction models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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